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Cat. No.: B106619 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,5-Dimethoxyphenylacetonitrile (CAS No. 18086-24-3) is a versatile chemical

intermediate that serves as a pivotal building block in the synthesis of numerous organic

molecules, particularly within the pharmaceutical and medicinal chemistry fields.[1] Its

structure, which includes a reactive nitrile group and an electron-rich dimethoxy-substituted

aromatic ring, facilitates a variety of chemical transformations. This document outlines detailed

application notes and experimental protocols for the principal synthetic uses of 2,5-
dimethoxyphenylacetonitrile.

Application 1: Synthesis of 2,5-
Dimethoxyphenethylamine (2C-H) via Reduction
The conversion of the nitrile group in 2,5-dimethoxyphenylacetonitrile to a primary amine

results in 2,5-dimethoxyphenethylamine, commonly known as 2C-H. This compound is a

fundamental precursor for a class of psychedelic phenethylamines and a key intermediate in

the synthesis of various serotonin 5-HT2 receptor agonists.[2] The two most prevalent methods

for this reduction are catalytic hydrogenation and reduction using lithium aluminum hydride

(LiAlH₄).
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Method Reagents Solvent
Temperatur
e (°C)

Reaction
Time (h)

Yield (%)

Catalytic

Hydrogenatio

n

H₂, Raney

Nickel or

Pd/C

Ethanol/Amm

onia
25 - 50 4 - 12 85 - 95

LiAlH₄

Reduction

Lithium

Aluminum

Hydride

(LiAlH₄), H₂O

quench

Tetrahydrofur

an (THF)
25 - 66 4 - 8 80 - 90

Experimental Protocols
Protocol 1.1: Catalytic Hydrogenation This method is frequently chosen for its mild reaction

conditions and typically higher yields.

Materials:

2,5-Dimethoxyphenylacetonitrile

Raney Nickel (aqueous slurry) or 10% Palladium on Carbon (Pd/C)

Ethanol (anhydrous)

Ammonia solution (e.g., 7N in methanol)

Hydrogen gas (H₂)

Parr hydrogenation apparatus or equivalent

Filter aid (e.g., Celite®)

Procedure:

In a suitable pressure vessel, combine 2,5-Dimethoxyphenylacetonitrile (10.0 g, 56.4

mmol), anhydrous ethanol (150 mL), and an ammonia solution (20 mL). The ammonia helps
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to minimize the formation of secondary amine byproducts.

Carefully add the catalyst: either Raney Nickel (approx. 2 g, washed with ethanol) or 10%

Pd/C (0.5 g).

Seal the vessel and connect it to the hydrogenation apparatus.

Purge the system first with nitrogen, then with hydrogen gas.

Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 atm).

Stir the mixture vigorously at room temperature. The reaction's progress can be tracked by

monitoring hydrogen uptake. Gentle heating to 40-50°C can be applied if the reaction is slow.

Once the theoretical amount of hydrogen is consumed (usually 4-12 hours), safely

depressurize the vessel and purge with nitrogen.

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter

cake with ethanol.

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the

crude 2,5-dimethoxyphenethylamine.

The crude product can be purified by vacuum distillation or by converting it to its

hydrochloride salt for crystallization.

Protocol 1.2: Lithium Aluminum Hydride (LiAlH₄) Reduction A potent alternative, especially

useful when catalytic hydrogenation equipment is unavailable or ineffective.

Materials:

2,5-Dimethoxyphenylacetonitrile

Lithium Aluminum Hydride (LiAlH₄)

Anhydrous Tetrahydrofuran (THF)

Anhydrous sodium sulfate
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Diethyl ether

Hydrochloric acid (for salt formation, if desired)

Appropriate dry glassware for air-sensitive reactions

Procedure:

Set up a dry three-neck round-bottom flask under an inert atmosphere (nitrogen or argon),

equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

Add LiAlH₄ (3.2 g, 84.6 mmol) to anhydrous THF (100 mL) in the flask to form a stirred

suspension.

Dissolve 2,5-Dimethoxyphenylacetonitrile (10.0 g, 56.4 mmol) in anhydrous THF (50 mL)

and place this solution in the dropping funnel.

Add the nitrile solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle

reflux.

After the addition is complete, continue stirring the mixture at reflux for 4-8 hours.

Cool the reaction mixture in an ice bath.

Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (3.2 mL),

15% aqueous sodium hydroxide (3.2 mL), and finally more water (9.6 mL).

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing it

thoroughly with THF.

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to yield the crude amine.

Purify via vacuum distillation or by precipitating the hydrochloride salt.
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Catalytic Hydrogenation

LiAlH₄ Reduction2,5-Dimethoxyphenylacetonitrile

H₂, Raney Ni or Pd/C
Ethanol/Ammonia

1. LiAlH₄, THF
2. H₂O quench

2,5-Dimethoxyphenethylamine
(2C-H)

Click to download full resolution via product page

Reduction of 2,5-Dimethoxyphenylacetonitrile to 2,5-Dimethoxyphenethylamine.

Application 2: Synthesis of 2,5-
Dimethoxyphenylacetic Acid via Hydrolysis
The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2,5-

dimethoxyphenylacetic acid. This compound is a valuable intermediate for various

pharmaceuticals and fine chemicals.

Quantitative Data Summary
Method Reagents Solvent

Temperatur
e (°C)

Reaction
Time (h)

Yield (%)

Acid

Hydrolysis

Sulfuric Acid

(H₂SO₄),

Water

Water 100 - 120 3 - 6 85 - 95

Base

Hydrolysis

Sodium

Hydroxide

(NaOH),

H₂O/Ethanol

Water/Ethano

l
80 - 100 6 - 12 80 - 90
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Protocol 2.1: Acid Hydrolysis

Materials:

2,5-Dimethoxyphenylacetonitrile

Sulfuric acid (concentrated)

Water

Standard reflux apparatus

Procedure:

In a round-bottom flask, prepare a dilute sulfuric acid solution by carefully adding

concentrated sulfuric acid (50 mL) to water (70 mL).

Add 2,5-Dimethoxyphenylacetonitrile (10.0 g, 56.4 mmol) to the acid solution.

Heat the mixture to reflux with stirring for 3-6 hours, monitoring completion by TLC.

Once the reaction is complete, cool the mixture and pour it into ice-water (200 mL).

A white precipitate of 2,5-dimethoxyphenylacetic acid will form.

Collect the solid by vacuum filtration, washing thoroughly with cold water until the filtrate is

neutral.

The crude product can be purified by recrystallization from an ethanol/water mixture.

Protocol 2.2: Base Hydrolysis

Materials:

2,5-Dimethoxyphenylacetonitrile

Sodium hydroxide (NaOH)

Ethanol & Water
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Hydrochloric acid (concentrated)

Standard reflux apparatus

Procedure:

In a round-bottom flask, dissolve 2,5-Dimethoxyphenylacetonitrile (10.0 g, 56.4 mmol) in

ethanol (100 mL).

Add a solution of sodium hydroxide (10.0 g, 250 mmol) in water (50 mL).

Heat the mixture to reflux with stirring for 6-12 hours.

After cooling, remove the ethanol under reduced pressure.

Dilute the aqueous residue with water (100 mL) and wash with diethyl ether to remove any

unreacted starting material.

Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated

hydrochloric acid.

The 2,5-dimethoxyphenylacetic acid will precipitate.

Collect the product by vacuum filtration, wash with cold water, and dry.

Recrystallize from an ethanol/water mixture for further purification.

Acid Hydrolysis

Base Hydrolysis2,5-Dimethoxyphenylacetonitrile

H₂SO₄, H₂O
Reflux

1. NaOH, H₂O/EtOH, Reflux
2. H₃O⁺

2,5-Dimethoxyphenylacetic Acid
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Hydrolysis of 2,5-Dimethoxyphenylacetonitrile to its corresponding carboxylic acid.

Application 3: α-Alkylation
The benzylic proton of 2,5-dimethoxyphenylacetonitrile is acidic and can be deprotonated by

a strong base to form a nucleophilic carbanion. This carbanion can subsequently react with

electrophiles, such as alkyl halides, in an α-alkylation reaction. This transformation is key for

introducing substituents at the carbon adjacent to the nitrile, thereby expanding the synthetic

utility of this scaffold.[3][4]

Quantitative Data Summary
Base Electrophile Solvent

Temperatur
e (°C)

Reaction
Time (h)

Yield (%)

**Sodium

Amide

(NaNH₂) **

Methyl Iodide

(CH₃I)
Toluene 25 - 80 2 - 6 70 - 85

Sodium

Hydride

(NaH)

Benzyl

Bromide
DMF 25 4 - 8 75 - 90

Experimental Protocol
Protocol 3.1: α-Methylation with Sodium Amide

Materials:

2,5-Dimethoxyphenylacetonitrile

Sodium amide (NaNH₂)

Methyl iodide (CH₃I)

Anhydrous toluene

Saturated ammonium chloride solution
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Appropriate dry glassware for air-sensitive reactions

Procedure:

In a dry three-neck flask under an inert atmosphere, suspend sodium amide (2.4 g, 61.5

mmol) in anhydrous toluene (100 mL).

Add a solution of 2,5-Dimethoxyphenylacetonitrile (10.0 g, 56.4 mmol) in anhydrous

toluene (50 mL) dropwise to the stirred suspension.

After the addition, heat the mixture to 50-60°C for 1-2 hours to ensure complete anion

formation.

Cool the reaction mixture to room temperature and add methyl iodide (8.8 g, 62.0 mmol)

dropwise, ensuring the temperature remains below 30°C.

Stir the reaction at room temperature for an additional 2-4 hours.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution

(50 mL).

Separate the organic layer and extract the aqueous layer with toluene.

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

The crude α-methylated product can be purified by vacuum distillation or column

chromatography.

2,5-Dimethoxyphenylacetonitrile 1. Strong Base (e.g., NaNH₂, NaH)
2. Electrophile (e.g., R-X) α-Alkyl-2,5-dimethoxyphenylacetonitrile

Click to download full resolution via product page

General workflow for the α-alkylation of 2,5-Dimethoxyphenylacetonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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